Methyl 3-[(3-carbamoylphenyl)carbamoylamino]-2,2-dimethyl-3-phenylpropanoate
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Overview
Description
Methyl 3-[(3-carbamoylphenyl)carbamoylamino]-2,2-dimethyl-3-phenylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a carbamoylphenyl group, a dimethyl-phenylpropanoate moiety, and a carbamoylamino linkage, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-carbamoylphenyl)carbamoylamino]-2,2-dimethyl-3-phenylpropanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-carbamoylphenyl isocyanate with 2,2-dimethyl-3-phenylpropanoic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-carbamoylphenyl)carbamoylamino]-2,2-dimethyl-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-[(3-carbamoylphenyl)carbamoylamino]-2,2-dimethyl-3-phenylpropanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-carbamoylphenyl)carbamoylamino]-2,2-dimethyl-3-phenylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(3-carbamoylphenyl)carbamoylamino]-2,2-dimethyl-3-phenylpropanoate: shares similarities with other carbamoylphenyl derivatives and dimethyl-phenylpropanoate compounds.
Phenylboronic acids: These compounds are used in similar applications, such as organic synthesis and medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-[(3-carbamoylphenyl)carbamoylamino]-2,2-dimethyl-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-20(2,18(25)27-3)16(13-8-5-4-6-9-13)23-19(26)22-15-11-7-10-14(12-15)17(21)24/h4-12,16H,1-3H3,(H2,21,24)(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWOUILKZINKMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)NC(=O)NC2=CC=CC(=C2)C(=O)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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